Triostin A Exhibits Reversed DNA Sequence Preference Compared to Echinomycin and Quinomycin C
Triostin A shows a unique DNA binding preference for poly(dA-dT) over poly(dG-dC), which is opposite to the pattern observed for the closely related quinomycins (echinomycin and quinomycin C) [1]. This was quantitatively established by solvent-partition analysis, revealing that while echinomycin and quinomycin C bind preferentially to GC-rich DNA, triostin A binds better to poly(dA-dT) [2].
| Evidence Dimension | DNA sequence preference (binding affinity ranking) |
|---|---|
| Target Compound Data | Poly(dA-dT) > Poly(dG-dC) |
| Comparator Or Baseline | Echinomycin/Quinomycin C: Poly(dG-dC) > Poly(dA-dT) |
| Quantified Difference | Qualitative reversal of binding preference |
| Conditions | Solvent-partition analysis with radiolabeled antibiotic, binding to synthetic polynucleotides |
Why This Matters
This unique sequence preference makes triostin A essential for experiments targeting AT-rich DNA regions, where echinomycin is ineffective.
- [1] Waring, M. J.; Wakelin, L. P. G. Nature 1974, 252, 653–657. View Source
- [2] Lee, J. S.; Waring, M. J. Biochem. J. 1978, 173, 115–128. View Source
